molecular formula C14H9N5O B304634 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

カタログ番号 B304634
分子量: 263.25 g/mol
InChIキー: AEYQNTXXJODDKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, also known as PTQX, is a heterocyclic compound with a molecular formula C12H7N5O. PTQX has been the subject of extensive research due to its potential as a therapeutic agent for various neurological disorders.

作用機序

The mechanism of action of 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is not fully understood. However, it has been reported to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one may prevent excessive glutamate release, which is associated with neuronal damage and death.
Biochemical and Physiological Effects:
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to possess several biochemical and physiological effects. In animal studies, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been shown to decrease the levels of pro-inflammatory cytokines, which are associated with neuroinflammation and neuronal damage.

実験室実験の利点と制限

The advantages of using 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one in lab experiments include its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, the limitations of using 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one include its potential toxicity and the need for careful dosing and monitoring.

将来の方向性

There are several future directions for research on 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one. One area of interest is the development of 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one as a potential therapeutic agent for other neurological disorders such as depression and anxiety. Additionally, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one may have potential as a tool for studying the role of glutamate receptors in the brain and their involvement in neurological disorders.
Conclusion:
In conclusion, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a heterocyclic compound with potential therapeutic applications in various neurological disorders. Its mechanism of action involves blocking the NMDA receptor, which may prevent excessive glutamate release and neuronal damage. 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has several biochemical and physiological effects and has been investigated for its potential as a radioligand for imaging glutamate receptors in the brain. While 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has advantages for lab experiments, its potential toxicity and the need for careful dosing and monitoring must be considered. Future research on 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one may lead to the development of new therapeutic agents and a better understanding of the role of glutamate receptors in the brain.

合成法

1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one can be synthesized by reacting 3-aminopyridine with 2-chloro-1-nitrosoquinoxaline in the presence of a base. The resulting intermediate is then reduced to 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one using a reducing agent such as sodium borohydride. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

科学的研究の応用

1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. In animal studies, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to possess anticonvulsant, neuroprotective, and cognitive-enhancing properties. 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been investigated for its potential as a radioligand for imaging glutamate receptors in the brain.

特性

製品名

1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

分子式

C14H9N5O

分子量

263.25 g/mol

IUPAC名

1-pyridin-3-yl-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one

InChI

InChI=1S/C14H9N5O/c20-14-13-18-17-12(9-4-3-7-15-8-9)19(13)11-6-2-1-5-10(11)16-14/h1-8H,(H,16,20)

InChIキー

AEYQNTXXJODDKU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=CN=CC=C4

正規SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=CN=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。